2-(Isopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid
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Overview
Description
2-(Isopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an isopropylamino group and a pyrazolyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Isopropylamino Group: The next step involves the introduction of the isopropylamino group. This can be done by reacting the pyrazole intermediate with isopropylamine in the presence of a suitable catalyst.
Formation of the Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone. This can be achieved by reacting the intermediate with a suitable carboxylic acid derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring or the butanoic acid backbone are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Isopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid
- 2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide
Uniqueness
2-(Isopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid is unique due to its specific structural features, such as the presence of both an isopropylamino group and a pyrazolyl group attached to a butanoic acid backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19N3O2 |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
4-(5-methylpyrazol-1-yl)-2-(propan-2-ylamino)butanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)13-10(11(15)16)5-7-14-9(3)4-6-12-14/h4,6,8,10,13H,5,7H2,1-3H3,(H,15,16) |
InChI Key |
OYUZEFKMYDYPJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCC(C(=O)O)NC(C)C |
Origin of Product |
United States |
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